molecular formula C20H22O3 B1343497 3'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone CAS No. 898793-73-2

3'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone

Cat. No. B1343497
M. Wt: 310.4 g/mol
InChI Key: HSELHLWKYJJDER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the papers provided. For instance, the synthesis of substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides involves starting from sulfolenes and using them as precursors in [4 + 2] cycloaddition reactions . Similarly, the synthesis of tetrazol-thiophene-2-carboxamides includes a condensation reaction between cyano acetamide and 1,4-dithiane-2,5-diol, followed by several other steps involving hydrolysis and condensation with various substituted phenyl phosphoro dichloridates . These methods indicate the complexity and the multi-step nature of organic synthesis, which would likely be relevant in the synthesis of "3'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone".

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their reactivity and properties. The papers do not directly analyze the molecular structure of "3'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone", but they do provide examples of structural analysis of similar compounds. For instance, the target molecules in the synthesis of tetrazol-thiophene-2-carboxamides were characterized using IR, 1H NMR, 13C-NMR, Mass, and elemental analysis . These techniques are essential for confirming the structure of synthesized compounds, including the one of interest.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as the Michael reaction and Knoevenagel condensation, which are fundamental in organic chemistry. For example, the Michael addition of methyl vinyl ketone to 3,4-dimethylpyrrole forms bisadducts, demonstrating the reactivity of pyrrole derivatives towards Michael acceptors . The catalysis of a formal carbo [3 + 3] cycloaddition reaction via a domino Michael/Knoevenagel condensation is another example of the types of reactions that could potentially be involved in the chemistry of "3'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone" .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. While the papers do not provide specific data on the physical and chemical properties of "3'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone", they do discuss the properties of related compounds. For example, the antimicrobial evaluation and docking studies of synthesized tetrazol-thiophene-2-carboxamides suggest that these compounds have biological activity, which is a significant chemical property . The synthesis and reactions described in the papers also imply that the compounds have specific reactivity patterns, which are part of their chemical properties.

Scientific Research Applications

Synthesis and Polymer Applications

  • Thermosetting Polymers : Thermosetting poly(phenylene ether) containing allyl groups have been developed for high-performance applications, characterized by high thermal stability and specific dielectric properties (Fukuhara et al., 2004).
  • Photosensitive Polymers : The development of a chemically amplified photosensitive and thermosetting polymer based on poly[2,6-di(3-methyl-2-butenyl)phenol-co-2,6-dimethylphenol] demonstrates potential for advanced manufacturing technologies (Matsumoto et al., 2005).

Biodegradation and Environmental Applications

  • Biodegradation Pathways : Research on the biodegradation of dimethylphenols by bacteria sheds light on the catabolic pathways for phenolic compounds, providing insight into environmental remediation techniques (Viggor et al., 2002).

Analytical and Chemical Properties

  • Spectroscopic Analysis : Studies on the gas-phase acidities of dimethylphenol isomers using spectroscopic methods contribute to our understanding of their chemical behavior and reaction mechanisms (Madeira et al., 2008).
  • Reactivity and Synthesis : Research into the synthesis of functionalized 2-oxo-2H-chromenes from phenol derivatives highlights the reactivity of dimethylphenols under specific conditions (Yavari et al., 2004).

Safety And Hazards

The safety data and hazards associated with 3’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone are not specified in the search results .

Future Directions

The future directions and potential applications of 3’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone are not detailed in the search results .

properties

IUPAC Name

ethyl 3-[3-(2,4-dimethylphenyl)propanoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-4-23-20(22)18-7-5-6-17(13-18)19(21)11-10-16-9-8-14(2)12-15(16)3/h5-9,12-13H,4,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSELHLWKYJJDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644674
Record name Ethyl 3-[3-(2,4-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone

CAS RN

898793-73-2
Record name Ethyl 3-[3-(2,4-dimethylphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[3-(2,4-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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